molecular formula C19H17ClFN3O2S B2865445 (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile CAS No. 1025651-88-0

(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B2865445
CAS No.: 1025651-88-0
M. Wt: 405.87
InChI Key: MZSYTUAHKUNBFV-SAPNQHFASA-N
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Description

(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenyl sulfone and 2-fluorophenyl piperazine, followed by their coupling through various reaction mechanisms.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound might be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, it could be used in the development of new materials, such as polymers or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile
  • 2-((4-Methylphenyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile

Uniqueness

The presence of both the 4-chlorophenyl and 2-fluorophenyl groups in the compound provides unique electronic and steric properties, which may result in distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2S/c20-15-5-7-16(8-6-15)27(25,26)17(13-22)14-23-9-11-24(12-10-23)19-4-2-1-3-18(19)21/h1-8,14H,9-12H2/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSYTUAHKUNBFV-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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